ZK 93423

Beschreibung

Structure

3D Structure

Eigenschaften

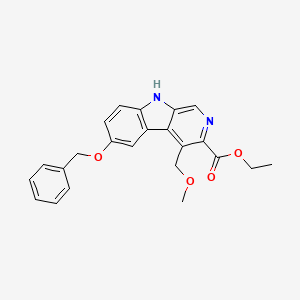

IUPAC Name |

ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22/h4-12,25H,3,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBKMJDFBZVHAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004052 |

Source

|

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83910-44-5 |

Source

|

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83910-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZK 93423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZK-93423 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZK-93423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6PWX5B47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of ZK 93423: A Technical Guide for Researchers

An In-depth Examination of a Potent β-Carboline GABAergic Modulator

Abstract

ZK 93423 is a potent, non-selective full agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. A member of the β-carboline class of compounds, this compound enhances GABAergic neurotransmission, resulting in anxiolytic, muscle relaxant, and anticonvulsant effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interaction with the GABAA receptor and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic modulation and central nervous system therapeutics.

Introduction

This compound, chemically known as 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester, is a well-characterized anxiolytic agent.[1][2] Unlike many other β-carbolines that exhibit inverse agonist or antagonist properties at the benzodiazepine receptor, this compound acts as a full agonist, potentiating the inhibitory effects of GABA.[2][3] This agonism is mediated through the benzodiazepine recognition site on the GABAA receptor complex, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization.[3] Studies have demonstrated that this compound exhibits a pharmacological profile comparable to classical benzodiazepines like diazepam, with some evidence suggesting greater potency in specific experimental paradigms.[4][5] Its effects are reliably reversed by benzodiazepine antagonists such as Ro 15-1788, confirming its specific site of action.[1][4]

Quantitative Pharmacological Data

The binding affinity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Conditions | Receptor Subtype | Reference |

| IC50 | 1 nM | Competitive radioligand binding assay | Not specified | [6] |

| Ki | 4.1 nM | [3H]Ro15-1788 displacement | Human recombinant α1β3γ2 | [7] |

| Ki | 4.2 nM | [3H]Ro15-1788 displacement | Human recombinant α2β3γ2 | [7] |

| Ki | 6.0 nM | [3H]Ro15-1788 displacement | Human recombinant α3β3γ2 | [7] |

| Ki | 4.5 nM | [3H]Ro15-1788 displacement | Human recombinant α5β3γ2 | [7] |

Table 1: Binding Affinity of this compound at Human Recombinant GABAA Receptors

| Effect | Concentration/Dose | Experimental Model | Observed Result | Reference |

| Enhancement of [3H]GABA binding | 50 µM | Rat cerebral cortex membranes | 45% maximal increase above control | [1] |

| Inhibition of nigral pars reticulata neuron firing | 0.05 - 1.0 mg/kg (i.v.) | Anesthetized rats | Dose-dependent inhibition, greater potency than diazepam | [5] |

| Muscle relaxation (EMG depression) | 0.1 - 10.0 mg/kg | Genetically spastic rats | Dose-dependent depression of tonic EMG activity | [4] |

| Anxiolytic-like effects | 0.03 - 0.3 mg/kg (i.m.) | Squirrel monkeys (schedule-controlled behavior) | Increased rates of suppressed and non-suppressed responding | [8] |

Table 2: In Vitro and In Vivo Functional Effects of this compound

Mechanism of Action: Signaling Pathway

This compound exerts its effects by allosterically modulating the GABAA receptor. The binding of this compound to the benzodiazepine site, located at the interface of the α and γ subunits, increases the affinity of GABA for its binding site. This potentiation of GABAergic signaling leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Figure 1. Signaling pathway of this compound at the GABAA receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive Displacement)

This protocol outlines a representative method for determining the binding affinity of this compound for the benzodiazepine site on the GABAA receptor using a competitive displacement assay with a radiolabeled ligand such as [3H]Ro15-1788 or [3H]flunitrazepam.

Figure 2. Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Whole rat brains (or specific regions like the cerebral cortex) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membranes are washed multiple times by resuspension and centrifugation to remove endogenous GABA. The final pellet is resuspended in assay buffer, and protein concentration is determined.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]Ro15-1788) and a range of concentrations of unlabeled this compound.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled benzodiazepine agonist (e.g., diazepam) to saturate the specific binding sites.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification and Analysis: The radioactivity on the filters is measured using a liquid scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Electrophysiology

This protocol describes a method for assessing the effect of this compound on the firing rate of neurons in a specific brain region, such as the substantia nigra pars reticulata, in anesthetized rats.[5]

Methodology:

-

Animal Preparation: A male rat is anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region.

-

Electrode Placement: A recording microelectrode is lowered into the substantia nigra pars reticulata to isolate the spontaneous activity of a single neuron.

-

Drug Administration: A stable baseline firing rate is recorded for several minutes. This compound is then administered intravenously (i.v.) in increasing doses.

-

Data Recording and Analysis: The neuronal firing rate is continuously recorded throughout the experiment. The change in firing rate from baseline after each dose of this compound is calculated. To confirm the mechanism of action, a benzodiazepine antagonist (e.g., Ro 15-1788) can be administered to observe the reversal of the inhibitory effect.

Logical Relationships in this compound's Mechanism

The pharmacological effects of this compound are a direct consequence of its interaction with the GABAA receptor. The logical flow from molecular interaction to behavioral outcomes is illustrated below.

Figure 3. Logical relationship from molecular action to effects.

Conclusion

This compound is a high-affinity, non-selective full agonist at the benzodiazepine site of the GABAA receptor. Its mechanism of action involves the positive allosteric modulation of GABA's inhibitory effects, leading to increased chloride conductance and subsequent neuronal hyperpolarization. This fundamental action underlies its observed anxiolytic, muscle relaxant, and anticonvulsant properties. The data and protocols presented in this guide provide a comprehensive technical overview for researchers investigating the pharmacology of this compound and other GABAergic modulators.

References

- 1. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDSP - GABA [kidbdev.med.unc.edu]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does the excitatory amino acid receptor antagonist 2-APH exhibit anxiolytic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The beta-carboline this compound inhibits reticulata neurons: an effect reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.fsu.edu [bio.fsu.edu]

- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of ZK 93423: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93423 is a potent and non-selective full agonist of the γ-aminobutyric acid type A (GABAA) receptor, acting at the benzodiazepine (B76468) binding site. A member of the β-carboline class of compounds, this compound exhibits a pharmacological profile characterized by significant anxiolytic, anticonvulsant, and muscle relaxant properties. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, receptor binding affinity, and functional effects observed in key preclinical studies. Methodologies for the pivotal experiments are described, and quantitative data are presented in structured tables for clarity. Visual representations of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

This compound, chemically identified as 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester, emerged as a significant research tool for exploring the function of the GABAA receptor system. Unlike many other β-carbolines which can act as inverse agonists, this compound displays clear benzodiazepine-like agonist effects[1]. Its non-selective agonist profile at various GABAA receptor subtypes containing α1, α2, α3, and α5 subunits makes it a valuable compound for studying the global effects of GABAergic potentiation[2]. This guide synthesizes the available pharmacological data on this compound, offering a detailed resource for researchers in neuroscience and drug development.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by positively allosterically modulating the GABAA receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron[3][4]. This hyperpolarization of the neuronal membrane results in an inhibitory postsynaptic potential (IPSP), reducing neuronal excitability. The action of this compound can be blocked by benzodiazepine antagonists such as Ro 15-1788 and ZK 93426, confirming its interaction with the benzodiazepine recognition site[3][4].

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the in vitro and in vivo pharmacology of this compound.

Table 1: In Vitro GABA Binding Enhancement

| Parameter | Value | Species | Brain Region | Reference |

| Maximal [3H]GABA Binding Increase | 45% above control | Rat | Cerebral Cortex | [3][4] |

| Concentration for Maximal Effect | 50 µM | Rat | Cerebral Cortex | [3][4] |

Table 2: In Vivo Pharmacological Effects

| Pharmacological Effect | Animal Model | Effective Dose Range | Route of Administration | Reference |

| Anxiolytic | Squirrel Monkey (Schedule-controlled behavior) | 0.03 - 0.3 mg/kg | i.m. | [1] |

| Anticonvulsant | Amygdala-kindled Rat | 5 mg/kg (administered 3x daily) | i.p. | [5] |

| Muscle Relaxant | Genetically Spastic Rat (EMG activity) | 0.1 - 10.0 mg/kg | i.p. | [6] |

| Muscle Relaxant | Decerebrate Cat (Presynaptic inhibition) | 0.5 mg/kg | i.v. | [6] |

| Prevention of Stress-induced Dopamine Turnover | Rat (Foot-shock stress) | 20 - 40 mg/kg | i.p. | [7] |

Detailed Experimental Protocols

In Vitro [3H]GABA Binding Assay

This protocol describes the methodology used to assess the effect of this compound on GABA binding to rat brain membranes[3][4].

Methodology:

-

Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats are dissected and homogenized in a sucrose solution.

-

Membrane Preparation: The homogenate undergoes a series of centrifugation steps to isolate the crude synaptosomal membrane fraction. This includes washes to remove endogenous GABA.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]GABA and varying concentrations of this compound in a Tris-citrate buffer.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: Scatchard analysis is performed to determine the effect of this compound on the Bmax (maximal number of binding sites) and Kd (dissociation constant) of [3H]GABA binding.

In Vivo Anticonvulsant Activity in Amygdala-Kindled Rats

This protocol details the assessment of this compound's anticonvulsant effects in a well-established animal model of epilepsy[5].

Methodology:

-

Animal Model: Male Wistar rats are surgically implanted with a bipolar electrode in the amygdala.

-

Kindling Procedure: A low-intensity electrical stimulation is delivered to the amygdala daily, leading to the progressive development of seizures (kindling).

-

Drug Administration: Once the animals are fully kindled (exhibiting stable generalized seizures), they are treated with this compound (e.g., 5 mg/kg, i.p., three times daily) or vehicle over a specified period (e.g., two weeks).

-

Seizure Scoring: During the treatment period, animals are stimulated daily, and the severity and duration of the resulting seizures are scored using a standardized scale (e.g., Racine's scale). Afterdischarge duration is also recorded from the EEG.

-

Data Analysis: The effects of this compound on seizure parameters are compared to the vehicle-treated control group to determine its anticonvulsant efficacy.

In Vivo Anxiolytic Activity in Squirrel Monkeys

This protocol describes the evaluation of this compound's anxiolytic potential using a conflict procedure in squirrel monkeys[1].

Methodology:

-

Animal Training: Squirrel monkeys are trained to press a lever for a food reward delivered on a fixed-interval schedule.

-

Conflict Introduction: A punishment contingency is introduced, where responding is also punished by a mild electric shock delivered on a fixed-ratio schedule. This suppresses the rate of responding.

-

Drug Administration: this compound is administered intramuscularly at various doses (e.g., 0.03-0.3 mg/kg) prior to the experimental session.

-

Behavioral Measurement: The rate of lever pressing during both the punished and non-punished periods is recorded.

-

Data Analysis: An increase in the rate of punished responding is indicative of an anxiolytic-like effect. Dose-response curves are generated to determine the potency of this compound.

In Vivo Muscle Relaxant Activity in Spastic Rats

This protocol outlines the assessment of this compound's muscle relaxant properties in a genetic model of spasticity[6].

Methodology:

-

Animal Model: Genetically spastic rats exhibiting tonic electromyogram (EMG) activity in the gastrocnemius-soleus (GS) muscle are used.

-

EMG Recording: Bipolar EMG electrodes are inserted into the GS muscle to record tonic muscle activity.

-

Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 0.1-10.0 mg/kg).

-

Data Acquisition: The tonic EMG activity is recorded before and after drug administration.

-

Data Analysis: A dose-dependent reduction in the tonic EMG activity indicates a muscle relaxant effect. The reversal of this effect by a benzodiazepine antagonist can confirm the mechanism of action.

Conclusion

This compound is a well-characterized full agonist at the benzodiazepine site of the GABAA receptor. Its potent anxiolytic, anticonvulsant, and muscle relaxant properties, demonstrated across a range of preclinical models, underscore its utility as a research tool for investigating GABAergic neurotransmission. The detailed pharmacological data and experimental protocols presented in this guide provide a valuable resource for scientists working to understand the complexities of the GABAA receptor system and to develop novel therapeutics targeting this critical ion channel.

References

- 1. ZK-93423 - Wikipedia [en.wikipedia.org]

- 2. Behavior controlled by scheduled injections of cocaine in squirrel and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

ZK 93423: A Non-Selective GABA_A Receptor Agonist - A Technical Guide

Introduction

ZK 93423 is a potent, non-selective full agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA_A) receptor.[1] A member of the β-carboline family, it is structurally related to abecarnil.[1] Unlike subtype-selective compounds, this compound demonstrates broad activity, stimulating GABA_A receptors containing α1, α2, α3, and α5 subunits with similar efficacy.[1] This non-selective profile results in a wide range of pharmacological effects, including anxiolytic, anticonvulsant, muscle relaxant, and appetite-stimulating properties, comparable to those of classical benzodiazepines.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its quantitative pharmacology, experimental protocols for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional efficacy of this compound at various GABA_A receptor subtypes.

Table 1: Binding Affinity of this compound for GABA_A Receptor Subtypes

| Receptor Subtype | Ligand | K_i (nM) | Test System | Reference |

| Non-selective | [3H]Flunitrazepam | 1.0 (IC50) | Rat brain membranes | Cox et al., 1998 |

Table 2: Functional Efficacy of this compound

| Assay | Effect | Concentration/Dose | Test System | Reference |

| [3H]GABA Binding | 45% maximal increase in binding | 50 µM | Rat cerebral cortex membranes | Corda et al., 1987[2] |

| Muscle Relaxation | Dose-dependent depression of tonic EMG activity | 0.1 - 10.0 mg/kg | Genetically spastic rats | Klockgether et al., 1985[3] |

| Anticonvulsant Activity | Reduction in seizure severity | 5 mg/kg i.p. (chronic) | Amygdala-kindled rats | Löscher et al., 1987[4] |

| Anxiolytic-like Effects | Increased rates of punished responding | 0.03 - 0.3 mg/kg i.m. | Squirrel monkeys | Spealman, 1985[5] |

Signaling Pathways and Experimental Workflows

GABA_A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the GABA_A receptor.

Mechanism of this compound action at the GABA_A receptor.

Experimental Workflow for Characterization

The logical flow for characterizing a novel GABA_A receptor agonist like this compound is depicted below.

Logical workflow for the characterization of this compound.

Experimental Protocols

Radioligand Binding Assay for GABA_A Receptor Affinity

Objective: To determine the binding affinity (K_i) of this compound for the benzodiazepine site on the GABA_A receptor.

Materials:

-

Rat whole brain tissue (excluding cerebellum and pons/medulla)

-

[3H]Flunitrazepam (radioligand)

-

This compound (test compound)

-

Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet, containing the crude synaptic membranes, is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In triplicate, incubate the membrane preparation with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of this compound.

-

For total binding, incubate membranes with [3H]Flunitrazepam only.

-

For non-specific binding, incubate membranes with [3H]Flunitrazepam and a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Incubate all samples for 60 minutes on ice.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Flunitrazepam binding) from the resulting competition curve.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Efficacy

Objective: To determine the efficacy (EC50 and maximal potentiation) of this compound in modulating GABA-induced currents.

Materials:

-

HEK293 cells transiently or stably expressing specific GABA_A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes

-

External solution (containing physiological ion concentrations)

-

Internal solution (for the patch pipette, containing a chloride salt)

-

GABA

-

This compound

Procedure:

-

Cell Preparation:

-

Plate the transfected HEK293 cells on glass coverslips.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the chloride current in the presence and absence of this compound.

-

Calculate the percentage potentiation of the GABA response for each concentration of this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximal potentiation (Imax).

-

In Vivo Assessment of Locomotor Activity

Objective: To assess the sedative effects of this compound by measuring changes in spontaneous locomotor activity.

Materials:

-

Adult male mice (e.g., C57BL/6)

-

Open field apparatus (a square arena with infrared beams or video tracking)

-

This compound

-

Vehicle solution (e.g., saline with a small amount of Tween 80)

Procedure:

-

Habituation:

-

Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

-

Drug Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.

-

-

Testing:

-

Place each mouse individually into the center of the open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Analyze the recorded data to determine the effect of each dose of this compound on locomotor activity compared to the vehicle control group.

-

A significant decrease in locomotor activity is indicative of a sedative effect.

-

Conclusion

This compound serves as a valuable research tool for investigating the diverse physiological roles of the GABA_A receptor system. Its character as a non-selective full agonist allows for the exploration of the global effects of GABAergic potentiation. The data and protocols presented in this guide provide a framework for the comprehensive pharmacological evaluation of this compound and similar compounds, facilitating further research into the development of novel therapeutics targeting the GABA_A receptor.

References

- 1. ZK-93423 - Wikipedia [en.wikipedia.org]

- 2. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral effects of the beta-carboline derivatives this compound and ZK 91296 in squirrel monkeys: comparison with lorazepam and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK 93423: A Technical Whitepaper on a Potent β-Carboline Benzodiazepine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93423 is a synthetic β-carboline that emerged from research into novel anxiolytic agents. It functions as a potent, non-selective full agonist at central benzodiazepine (B76468) receptors (BDZRs), which are allosteric modulatory sites on the GABA-A receptor complex. By enhancing the action of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound exhibits a pharmacological profile characteristic of classical benzodiazepines, including anxiolytic, anticonvulsant, and muscle relaxant properties. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows.

Discovery and History

This compound, with the chemical name ethyl 6-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is a member of the β-carboline class of compounds.[1] The "ZK" designation in its name is indicative of its development by the German pharmaceutical company Schering AG. While the precise timeline and lead scientists for its initial synthesis are not extensively documented in publicly available literature, its characterization and pharmacological evaluation appear prominently in research from the mid-to-late 1980s.

The development of this compound was part of a broader scientific exploration into the therapeutic potential of β-carbolines as ligands for the benzodiazepine receptor. This research followed the discovery that the benzodiazepine binding site on the GABA-A receptor could be modulated by compounds other than benzodiazepines. Early research on β-carbolines identified compounds with a range of activities, from agonists with anxiolytic and anticonvulsant effects to inverse agonists that are anxiogenic and proconvulsant. This compound was identified as a potent agonist, displaying a pharmacological profile similar to that of diazepam.[2] It is closely related to another anxiolytic β-carboline, abecarnil.[3]

Mechanism of Action

This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor. It binds with high affinity to the benzodiazepine recognition site on this receptor complex, enhancing the inhibitory effects of GABA.[4] This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, which underlies its anxiolytic, anticonvulsant, and muscle relaxant properties.[3]

Interaction with the GABA-A Receptor

Studies have shown that this compound enhances the binding of [3H]GABA to brain membrane preparations. Scatchard plot analysis revealed that this is due to an increase in the total number of high- and low-affinity GABA binding sites.[4] The action of this compound is mediated by benzodiazepine recognition sites, as its effects are blocked by benzodiazepine antagonists like Ro 15-1788 and ZK 93426.[4] Furthermore, its stimulatory effect on GABA binding is also blocked by the β-carboline inverse agonist ethyl β-carboline-3-carboxylate.[4]

References

- 1. medkoo.com [medkoo.com]

- 2. The beta-carboline this compound inhibits reticulata neurons: an effect reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZK-93423 - Wikipedia [en.wikipedia.org]

- 4. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK 93423: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK 93423 is a nonbenzodiazepine compound belonging to the β-carboline family. It acts as a full agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | [1] |

| CAS Number | 83910-44-5 | [2][3] |

| Molecular Formula | C₂₃H₂₂N₂O₄ | |

| Molar Mass | 390.44 g/mol |

Mechanism of Action

This compound is a potent agonist at the benzodiazepine site of the GABAA receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to the anxiolytic, anticonvulsant, and muscle relaxant properties of the compound. Notably, this compound is a non-subtype selective agonist, stimulating GABAA receptors containing α₁, α₂, α₃, and α₅ subunits equally.[4]

GABAA Receptor Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABAA receptor allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.

In Vitro GABA Binding Assay

| Parameter | Concentration | Effect | Species | Tissue | Reference |

| [³H]GABA Specific Binding | 50 µM | 45% maximal increase above control | Rat | Cerebral Cortex | [5] |

In Vivo Anticonvulsant Activity (Amygdala-Kindled Rat Model)

| Dose (i.p.) | Dosing Regimen | Effect | Species | Reference |

| 5 mg/kg | 3 times daily for 2 weeks | Significantly reduced seizure severity | Rat |

In Vivo Behavioral Effects (Squirrel Monkeys)

| Dose (i.m.) | Effect | Species | Reference |

| 0.03 - 0.3 mg/kg | Dose-related increases in both suppressed and non-suppressed responding | Squirrel Monkey |

Experimental Protocols

[³H]GABA Binding Assay

This protocol outlines the general procedure for a radioligand binding assay to assess the effect of this compound on GABA binding.

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.

-

Incubation: The prepared membranes are incubated with a known concentration of [³H]GABA and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing bound [³H]GABA, is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GABA) from total binding. The effect of this compound on [³H]GABA binding is then calculated.

Amygdala Kindling Model for Anticonvulsant Activity

This in vivo model is used to assess the anticonvulsant efficacy of compounds against partial epilepsy.

-

Electrode Implantation: Rats are surgically implanted with an electrode in the amygdala.

-

Kindling: A low-intensity electrical stimulus is applied to the amygdala daily. Initially, this stimulus does not elicit a seizure. With repeated stimulation, the seizure severity gradually increases, eventually leading to generalized seizures. This process is known as kindling.

-

Drug Administration: Once the animals are fully kindled (consistently exhibiting generalized seizures), this compound is administered.

-

Stimulation and Observation: After drug administration, the animals are stimulated, and seizure activity is observed and scored (e.g., using the Racine scale).

-

Data Analysis: The effect of this compound on seizure severity and duration is compared to a vehicle control group.

Elevated Plus Maze for Anxiolytic Activity

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: The maze consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor.

-

Drug Administration: Rodents are administered this compound or a vehicle control prior to testing.

-

Testing: Each animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).

-

Behavioral Recording: The animal's behavior is recorded, and the time spent in and the number of entries into the open and closed arms are measured.

-

Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

References

An In-depth Technical Guide to β-Carboline Derivatives in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of β-carboline derivatives and their significance in neuroscience research. β-Carbolines are a class of heterocyclic compounds with a tricyclic pyrido[3,4-b]indole structure, found in various plants and endogenously in mammals. Their diverse pharmacological activities, particularly their interactions with key neurological targets, have made them a subject of intense research for their potential therapeutic and neurotoxic effects. This document details their primary mechanisms of action, summarizes quantitative data on their bioactivity, provides detailed experimental protocols for their study, and visualizes key pathways and workflows.

Core Mechanisms of Action

The neuropharmacological effects of β-carboline derivatives are primarily attributed to their interaction with two major molecular targets:

-

Monoamine Oxidase (MAO): β-Carbolines are potent inhibitors of monoamine oxidase, particularly the MAO-A isoform. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, which is a mechanism shared by several antidepressant medications.

-

Benzodiazepine (B76468) Receptors: A variety of β-carboline derivatives bind with high affinity to the benzodiazepine (BZD) binding site on the GABA-A receptor. Unlike benzodiazepines which are agonists at this site and produce anxiolytic and sedative effects, many β-carbolines act as inverse agonists, leading to anxiogenic and convulsant effects. However, some β-carboline derivatives have been shown to act as agonists or antagonists at this site.

Quantitative Data on β-Carboline Derivatives

The following tables summarize key quantitative data for a selection of β-carboline derivatives, providing a basis for comparison of their potency and pharmacokinetic profiles.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition by β-Carboline Derivatives

| Compound | Ki (nM) | IC50 (µM) | Inhibition Type | Source |

| Harmine | 5 | - | Reversible Competitive | [1] |

| 2-Methylharminium | 69 | - | Reversible Competitive | [1] |

| 2,9-Dimethylharminium | 15 | - | Reversible Competitive | [1] |

| Harmaline | 48 | - | Reversible Competitive | [1] |

| Norharmane | - | 6.5 | Reversible | |

| Harmane | - | - | Potent Inhibitor |

Table 2: Benzodiazepine Receptor Binding Affinity of β-Carboline Derivatives

| Compound | IC50 (nM) | Receptor Subtype | Source |

| 1H-Indolo[3',2':4,5]pyrido[3,2-b]-2-penten-5-olide (6) | 42 | Central Type | [2] |

| Methyl 4-ethyl-beta-carboline-3-carboxylate (8) | 27 | Central Type | [2] |

| 1H,5H-indolo[3',2'-c]-6,7-dihydro-2-pyridone (7) | 150 | Central Type | [2] |

| 8,14-dioxo-13,14-dihydro-8H-indolo[3',2':4,5]pyrido[2,1-c][3][4]benzodiazepine (13) | 23 | Benzodiazepine Site | [5] |

Table 3: Pharmacokinetic Parameters of Harmane and Harmine in Rats

| Compound | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) | Source |

| Harmane | 30.0 mg/kg | Oral | 1059.56 ± 91.06 | 0.23 ± 0.06 | 2.26 ± 0.53 | 19.41 ± 3.97 | [3] |

| Harmane | 0.5 mg/kg | IV | - | - | 0.4 (elimination) | - | [6] |

| Harmine | 40.0 mg/kg | Oral | 67.1 ± 34.3 | - | 4.73 ± 0.71 | - | [7] |

| Harmine | 0.5 mg/kg | IV | - | - | 0.43 (elimination) | - | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to β-carboline research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of β-carboline derivatives.

Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for synthesizing the tetrahydro-β-carboline core structure.[3][8]

Materials:

-

Tryptamine (B22526) or a substituted tryptamine derivative

-

An appropriate aldehyde or ketone

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

-

Solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), methanol, benzene)[3]

Procedure:

-

Dissolve the tryptamine derivative (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in the chosen solvent.[3]

-

Add the acid catalyst (e.g., 10 mol% TFA). The reaction can also be performed under catalyst-free conditions in certain solvents like refluxing HFIP.[3]

-

The reaction mixture is stirred at room temperature or heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography on silica (B1680970) gel, to yield the desired tetrahydro-β-carboline.[3]

Note: To obtain the fully aromatic β-carboline, a subsequent oxidation step is required. This can be achieved using various oxidizing agents such as potassium permanganate (B83412) (KMnO4) or palladium on carbon (Pd/C) with a hydrogen acceptor.

In Vitro MAO-A Inhibition Assay using Kynuramine (B1673886)

This assay determines the inhibitory potential of β-carboline derivatives on MAO-A activity by measuring the formation of a fluorescent product.[1][7][9][10][11]

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine dihydrobromide (substrate)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Test β-carboline derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., clorgyline)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test β-carboline derivatives and the positive control in the assay buffer.

-

In a 96-well black microplate, add the assay buffer, the MAO-A enzyme solution, and the test compound or control to the respective wells.[7]

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[7]

-

Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.[7]

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).[7]

-

Stop the reaction by adding a stopping solution (e.g., 2 N NaOH).[7]

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.[9]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and is sensitive to the anxiogenic or anxiolytic effects of pharmacological agents.[4][12][13][14][15]

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50 cm for mice).[4]

-

Two open arms and two closed arms of equal dimensions. The closed arms have high walls.[4]

-

A central platform connecting the four arms.

-

A video camera mounted above the maze to record the animal's behavior.

Procedure:

-

Habituate the animals to the testing room for at least 30-45 minutes before the test.[12]

-

Administer the β-carboline derivative or vehicle to the animal via the desired route (e.g., intraperitoneal injection) at a specific time before the test.[12]

-

Place the animal on the central platform of the EPM, facing one of the closed arms.[12]

-

Allow the animal to freely explore the maze for a set period, typically 5 minutes.[4][14]

-

Record the session using the overhead video camera.

-

After the session, return the animal to its home cage.

-

Clean the maze thoroughly between each animal to remove any olfactory cues.

Data Analysis: The following parameters are typically scored from the video recordings:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

An anxiogenic effect is indicated by a decrease in the time spent and the number of entries into the open arms compared to the control group. Conversely, an anxiolytic effect is characterized by an increase in these parameters.

Conclusion

β-Carboline derivatives represent a fascinating and complex class of compounds with significant implications for neuroscience. Their ability to modulate key neurotransmitter systems through MAO inhibition and interaction with the benzodiazepine receptor site makes them valuable tools for research and potential leads for drug development. However, their potential for neurotoxicity necessitates careful investigation. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of β-carboline derivatives in the central nervous system.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. Synthesis and benzodiazepine receptor affinities of rigid analogues of 3-carboxy-beta-carbolines: demonstration that the benzodiazepine receptor recognizes preferentially the s-cis conformation of the 3-carboxy group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 5. Synthesis of beta-carboline-benzodiazepine hybrid molecules: use of the known structural requirements for benzodiazepine and beta-carboline binding in designing a novel, high-affinity ligand for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. Elevated plus maze protocol [protocols.io]

- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 15. (PDF) The use of the elevated plus maze as an assay of anxiety-related behavior in rodents (2007) | Alicia A. Walf | 2670 Citations [scispace.com]

ZK 93423: A Technical Guide on Solubility, Stability, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93423 is a potent, non-selective full agonist of the β-carboline class that acts at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It also details generalized experimental protocols for solubility and stability testing relevant to this compound class. Furthermore, this guide elucidates the core pharmacology of this compound through a detailed diagram of the GABAA receptor signaling pathway.

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. There is conflicting information in the public domain regarding the aqueous solubility of this compound.

Table 1: Reported Solubility of this compound

| Parameter | Value | Source |

| Aqueous Solubility (Predicted) | 0.00246 mg/mL | DrugBank |

| Solubility in DMSO/Corn Oil | ≥ 2.5 mg/mL (6.40 mM) | MedChemExpress[1] |

It is important to note that the higher solubility value was achieved in a mixed solvent system intended for in vivo studies, which is not representative of its aqueous solubility.

Experimental Protocol for Solubility Determination (General)

While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, a standard method for assessing the aqueous solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a supersaturated solution of this compound by adding an excess amount of the compound to a known volume of PBS in a sealed container.

-

Agitate the solution at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the solution to confirm the presence of undissolved solid.

-

Centrifuge the solution at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the mobile phase used for HPLC analysis.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method with a standard curve.

-

Calculate the solubility of this compound in mg/mL or mM.

Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Stability Data

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Limited stability data for this compound is available in the public domain.

Table 2: Storage Stability of this compound Stock Solution

| Storage Temperature | Duration | Source |

| -80°C | 6 months | MedChemExpress[1] |

| -20°C | 1 month | MedChemExpress[1] |

Experimental Protocol for Forced Degradation Studies (General)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A stability-indicating analytical method, typically HPLC, is required for these studies.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the solution before analysis.

-

Oxidation: Dissolve this compound in a solution containing a low concentration of H₂O₂ (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80°C).

-

Photostability: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

Analysis: At appropriate time points, analyze the stressed samples using a validated stability-indicating HPLC-PDA method. The peak purity of the parent drug should be assessed to ensure that it is free from co-eluting degradation products.

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Core Pharmacology: GABAA Receptor Signaling

This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor.[1][2] The GABAA receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.

Mechanism of Action:

-

The endogenous ligand, GABA, binds to the GABAA receptor at the interface between the α and β subunits.

-

This binding event induces a conformational change in the receptor, opening its integral chloride (Cl⁻) channel.

-

The influx of Cl⁻ ions into the neuron leads to hyperpolarization of the cell membrane.

-

This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect on neurotransmission.

-

This compound binds to the benzodiazepine site on the GABAA receptor, which is located at the interface of the α and γ subunits.

-

The binding of this compound enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.

GABAA Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound at the GABAA receptor.

References

In Vitro Binding Affinity of ZK 93423 to GABA A Receptor Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of ZK 93423, a β-carboline with agonist properties at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA A) receptor. This compound is recognized as a non-subtype selective agonist, demonstrating comparable efficacy at α1, α2, α3, and α5-containing GABA A receptors.[1] This document compiles quantitative binding data, details established experimental protocols for assessing binding affinity, and presents visual representations of the experimental workflow and the molecular interactions of this compound.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for various recombinant human GABA A receptor subtypes has been determined through radioligand binding assays. The following table summarizes the inhibition constants (Ki) of this compound, reflecting its potency at different α subunit-containing receptors. The data is derived from studies using human embryonic kidney (HEK) cells transiently expressing the specified GABA A receptor subunit combinations.

| GABAA Receptor Subtype | Ki (nM) |

| α1β3γ2 | 1.8 ± 0.2 |

| α2β3γ2 | 1.7 ± 0.1 |

| α3β3γ2 | 1.9 ± 0.1 |

| α5β3γ2 | 1.5 ± 0.1 |

Data sourced from Luddens et al. (1994). The values represent the mean ± S.E.M. of at least three independent experiments.

Experimental Protocols

The determination of the binding affinity of this compound to GABA A receptor subunits is typically achieved through competitive radioligand binding assays. This section details a generalized protocol based on established methodologies.

Cell Culture and Transfection

-

Cell Line: Human embryonic kidney (HEK293) cells are a commonly used cell line for the transient expression of recombinant GABA A receptors.

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For the expression of specific GABA A receptor subtypes, HEK293 cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits using a suitable transfection reagent (e.g., calcium phosphate (B84403) precipitation method). The cDNAs for the subunits are typically in a 1:1:1 ratio.

Membrane Preparation

-

Harvesting: Approximately 48 hours post-transfection, the cells are harvested. The culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Lysis: The cells are scraped and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The cell lysate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Isolation: The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing: The membrane pellet is washed multiple times by resuspension in fresh ice-cold buffer and recentrifugation to remove endogenous substances that might interfere with the binding assay.

-

Protein Quantification: The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA protein assay.

-

Storage: The prepared membranes can be stored in aliquots at -80°C until use.

Radioligand Binding Assay (Competitive Inhibition)

-

Assay Buffer: A common buffer used is 50 mM Tris-citrate buffer, pH 7.1.

-

Radioligand: [3H]Ro 15-1788 (flumazenil) is a widely used radiolabeled antagonist that binds to the benzodiazepine site of the GABA A receptor. A final concentration of approximately 1 nM is typically used.

-

Assay Setup: The assay is performed in a final volume of 250 µl in microcentrifuge tubes or a 96-well plate. Each tube/well contains:

-

The prepared cell membranes (typically 10-50 µg of protein).

-

A fixed concentration of the radioligand ([3H]Ro 15-1788).

-

Varying concentrations of the unlabeled competitor drug (this compound). A range of concentrations is used to generate a competition curve.

-

-

Incubation: The reaction mixture is incubated on ice (0-4°C) for a sufficient period to reach equilibrium, typically 60-90 minutes.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with an appropriate scintillation cocktail. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM clonazepam).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding (binding in the absence of a competitor).

-

The data are analyzed using a non-linear regression program to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway

The following diagram illustrates the modulatory effect of this compound on the GABA A receptor signaling pathway. As a positive allosteric modulator, this compound binds to the benzodiazepine site, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.

Caption: this compound enhances GABAergic inhibition.

Experimental Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound for GABA A receptors.

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of this compound and GABAA Subunits

This diagram illustrates the non-selective binding of this compound to the benzodiazepine site on different GABA A receptor subtypes, highlighting the key α subunits for which binding data is presented.

Caption: this compound interaction with GABAA receptor subtypes.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ZK 93423 (Abecarnil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK 93423, also known as Abecarnil (B195500), is a novel compound belonging to the β-carboline class of drugs. It is a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a distinct pharmacological profile with potent anxiolytic and anticonvulsant effects, while demonstrating a reduced propensity for sedation and muscle relaxation compared to classical benzodiazepines.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple species, revealing rapid absorption and a relatively short half-life. The primary analytical method for quantifying this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3]

Data Presentation: Pharmacokinetic Parameters of this compound (Abecarnil) Across Species

| Parameter | Mouse | Rat | Rabbit | Dog | Cynomolgus Monkey | Baboon | Human |

| Bioavailability (Oral) | 20-30%[3] | 20-30%[3] | 20-30%[3] | 20-30%[3] | 20-30%[3] | 20-30%[3] | ~60%[4] |

| Terminal Half-life (t½) | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 3.4 h (IV), 7 h (Oral)[1][4] |

| Time to Maximum Concentration (Tmax) (Oral) | - | - | - | - | - | - | 2 h[4] |

| Total Clearance (CL) | - | - | - | - | - | - | 13 ml/min/kg (IV)[4] |

Note: Data for some parameters were not available in the searched literature.

Experimental Protocols

This protocol outlines the general steps for quantifying this compound in plasma samples.

Caption: Workflow for HPLC-based pharmacokinetic analysis of this compound.

Detailed Steps:

-

Sample Preparation:

-

Blood samples are collected at various time points after drug administration.

-

Plasma is separated by centrifugation.

-

Proteins in the plasma are precipitated using a solvent like acetonitrile.

-

The mixture is centrifuged, and the clear supernatant containing the drug is transferred for analysis.

-

-

HPLC Analysis:

-

An aliquot of the supernatant is injected into an HPLC system.

-

The drug is separated from other plasma components on a reverse-phase column (e.g., C18).

-

The mobile phase composition is optimized for efficient separation.

-

This compound is detected by a fluorescence detector set at specific excitation and emission wavelengths.

-

-

Data Analysis:

-

The area of the chromatographic peak corresponding to this compound is measured.

-

A calibration curve is constructed using standard solutions of known concentrations.

-

The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

-

Pharmacokinetic parameters such as half-life, Cmax, and AUC are calculated from the concentration-time data.

-

Pharmacodynamics

This compound exerts its pharmacological effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

Mechanism of Action: GABA-A Receptor Modulation

This compound is a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] Unlike full agonists (e.g., diazepam), which elicit a maximal response, partial agonists produce a submaximal effect, which may contribute to the favorable side-effect profile of this compound. The binding of this compound to the benzodiazepine site allosterically modulates the receptor, increasing the affinity of GABA for its binding site.[5] This enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This mechanism underlies the anxiolytic, anticonvulsant, and muscle relaxant properties of the drug.[6][7] The effects of this compound can be blocked by benzodiazepine receptor antagonists such as Ro 15-1788 and ZK 93426.[5][7]

Caption: Signaling pathway of this compound at the GABA-A receptor.

Data Presentation: Pharmacodynamic Effects of this compound

| Pharmacodynamic Effect | Animal Model | Key Findings | Reference |

| Anxiolytic | Water-lick conflict test (Rats) | Significant anticonflict effects. | [8] |

| Anticonvulsant | Amygdala-kindled rats | Significantly reduced seizure severity during chronic treatment. | [9] |

| Pentylenetetrazol-induced seizures (Rats) | Significant anticonvulsant effects. | [8] | |

| Muscle Relaxant | Genetically spastic rats (EMG) | Depressed tonic EMG activity in a dose-dependent manner. | [7] |

| Decerebrate cats | Enhanced presynaptic inhibition. | [7] | |

| Neuronal Inhibition | Nigral pars reticulata neurons (Rats) | Inhibited neuronal activity in a dose-related manner, more potent than diazepam. | [10] |

Experimental Protocols

This model is used to evaluate the efficacy of drugs against partial epilepsy.

Caption: Experimental workflow for assessing anticonvulsant activity.

Detailed Steps:

-

Kindling:

-

Rats are surgically implanted with an electrode in the amygdala.

-

A low-intensity electrical stimulus is delivered daily.

-

Over time, this repeated stimulation leads to the development of progressively more severe seizures, culminating in generalized seizures (kindling).

-

-

Drug Administration and Testing:

-

Once the animals are fully kindled, they are treated with this compound or a vehicle control.

-

After a specified pretreatment time, the animals are again stimulated electrically.

-

Seizure severity, duration, and the duration of afterdischarges are recorded and compared between the drug-treated and control groups to determine the anticonvulsant efficacy.[9]

-

This in vitro assay is used to determine the affinity of this compound for the GABA-A receptor.

Protocol Outline:

-

Membrane Preparation:

-

Rat cerebral cortex is homogenized.

-

Cellular debris is removed by low-speed centrifugation.

-

The supernatant is then subjected to high-speed centrifugation to pellet the membranes containing the GABA-A receptors.

-

The membrane pellet is washed multiple times to remove endogenous GABA.

-

-

Binding Reaction:

-

The prepared membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]GABA).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.

-

The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is used to calculate the binding affinity (Ki) of this compound for the GABA-A receptor.[5]

-

Conclusion

This compound (Abecarnil) is a β-carboline with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action as a partial agonist at the benzodiazepine site of the GABA-A receptor confers potent anxiolytic and anticonvulsant properties with a reduced liability for sedation and muscle relaxation compared to full agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar compounds. The distinct profile of this compound highlights the potential for developing more selective and safer therapeutics targeting the GABAergic system.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of the anxiolytic beta-carboline derivative abecarnil in the mouse, rat, rabbit, dog, cynomolgus monkey and baboon. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

- 7. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. Comparative pharmacokinetics of abecarnil in rat following single and multiple intragastric treatment and continuous administration via the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for ZK 93423 in Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ZK 93423, a potent and non-selective β-carboline GABA-A receptor agonist, in various rodent models of anxiety. This document outlines the mechanism of action of this compound, detailed experimental protocols for key behavioral assays, and a summary of available quantitative data to facilitate the design and execution of preclinical anxiety research.

Introduction to this compound

This compound is a nonbenzodiazepine anxiolytic agent that exerts its effects by acting as a full agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] Unlike subtype-selective compounds, this compound stimulates α₁, α₂, α₃, and α₅-subunit containing GABA-A receptors with equal efficacy.[1] This broad agonism results in anxiolytic, anticonvulsant, and muscle relaxant properties comparable to classical benzodiazepines.[1] Its mechanism involves enhancing GABAergic transmission, which is a cornerstone of its anxiolytic effects.[2]

Mechanism of Action: GABA-A Receptor Modulation